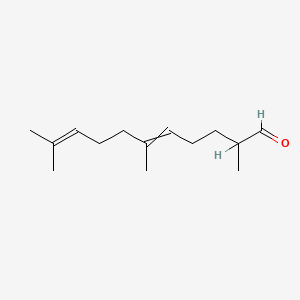

2,6,10-Trimethylundeca-5,9-dienal

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

24048-13-3 |

|---|---|

Fórmula molecular |

C14H24O |

Peso molecular |

208.34 g/mol |

Nombre IUPAC |

(5E)-2,6,10-trimethylundeca-5,9-dienal |

InChI |

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+ |

Clave InChI |

ZXGMEZJVBHJYEQ-UKTHLTGXSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)C)C=O |

SMILES isomérico |

CC(CC/C=C(\C)/CCC=C(C)C)C=O |

SMILES canónico |

CC(CCC=C(C)CCC=C(C)C)C=O |

Otros números CAS |

54082-68-7 24048-13-3 |

Sinónimos |

2,6,10-trimethylundeca-5,9-dienal |

Origen del producto |

United States |

Occurrence and Ecological Roles of 2,6,10 Trimethylundeca 5,9 Dienal in Biological Systems

Elucidation of its Presence in Diverse Organisms

Role in Insect Chemical Communication

2,6,10-Trimethylundeca-5,9-dienal has been notably identified as a crucial semiochemical, or signaling chemical, in the world of insects, particularly within the order Isoptera, which comprises termites.

Research has firmly established (5E)-2,6,10-trimethylundeca-5,9-dienal as a female sex pheromone in certain termite species. researchgate.netfrontiersin.orgfrontiersin.org Specifically, it has been identified in species belonging to the family Archotermopsidae. frontiersin.orgfrontiersin.org This compound is secreted by female alates (winged reproductives) from their sternal gland to attract male partners during the nuptial flight and subsequent colony foundation. researchgate.netfrontiersin.org

The behavioral response to this compound is highly specific and context-dependent. In the species Zootermopsis nevadensis and Zootermopsis angusticollis, this aldehyde functions exclusively as the female sex pheromone, while males of these species utilize a different compound, 4,6-dimethyldodecanal. frontiersin.orgresearchgate.net Similarly, in Hodotermopsis sjoestedti, (5E)-2,6,10-trimethylundeca-5,9-dienal is the female sex pheromone, working in concert with the male-produced pheromone, syn-4,6-dimethylundecanal. researchgate.netnih.gov This species-specific use of different compounds by males and females for pairing is a notable characteristic of the more ancestral termite families. frontiersin.org The presence of this compound elicits attraction and mating behaviors in male alates, a crucial step in the establishment of new termite colonies. frontiersin.org

| Termite Species | Family | Pheromone Function |

| Hodotermopsis sjoestedti | Archotermopsidae | Female Sex Pheromone. researchgate.netnih.gov |

| Zootermopsis nevadensis | Archotermopsidae | Female Sex Pheromone. frontiersin.orgfrontiersin.orgresearchgate.net |

| Zootermopsis angusticollis | Archotermopsidae | Female Sex Pheromone. frontiersin.orgfrontiersin.org |

Contribution to Plant Volatile Organic Compound (VOC) Emissions

Beyond the realm of insects, this compound also plays a role as a volatile organic compound (VOC) emitted by certain plants, influencing their interactions with the surrounding environment, particularly with herbivorous insects.

While the widespread presence of this compound across the plant kingdom is not extensively documented, its emission has been noted in the context of plant responses to herbivory. The production of this and other volatile compounds often increases when a plant is damaged by feeding insects. These emissions can serve as a form of induced defense, signaling to other organisms in the ecosystem.

The emission of volatile compounds like this compound by plants can have significant implications for plant-insect interactions. For instance, tiny insects known as thrips, which are significant agricultural pests, use plant volatiles to locate host plants. uark.edugrowliv.com The specific blend of VOCs, which can include aldehydes like this compound, can either attract or repel certain thrips species. This chemical signaling is a critical factor in host plant selection and feeding behavior. uark.edu The presence of this compound in a plant's volatile profile could therefore influence its susceptibility or resistance to thrips infestation, a key area of study in agricultural science.

Production as a Metabolite by Microorganisms

Fungi, in particular, are known to produce a diverse arsenal (B13267) of volatile organic compounds (VOCs) that mediate their interactions with other organisms. While the direct production of this compound by specific microorganisms is a specialized area of research, the broader context of fungal VOCs provides a framework for understanding its potential origins and functions.

The genus Trichoderma is renowned for its production of a vast array of secondary metabolites, including a complex blend of volatile organic compounds. nih.govnih.gov These fungi are prolific producers of terpenoids, a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units. The biosynthesis of these compounds in Trichoderma follows established pathways, and the genomes of several species contain numerous genes encoding for terpene cyclases, the key enzymes in their formation.

While studies have extensively analyzed the volatile profiles of Trichoderma harzianum using techniques like gas chromatography-mass spectrometry (GC-MS), the explicit identification of this compound has not been consistently reported in the mainstream scientific literature. nih.govnih.govresearchgate.net These analyses have, however, confirmed the release of a wide range of other aldehydes, alcohols, ketones, and terpenes that contribute to the fungus's biological activities. nih.govnih.govresearchgate.net The structural similarity of this compound to other known terpenoids suggests that its biosynthesis in fungi, if it occurs, would likely follow the well-established mevalonate (B85504) or MEP/DOXP pathways for terpenoid synthesis.

The volatile organic compounds produced by Trichoderma species are well-documented for their role in antagonistic interactions with other fungi. nih.gov These VOCs can inhibit the growth and development of pathogenic fungi, providing a competitive advantage to the Trichoderma strain. This antagonistic activity is a key component of their use as biocontrol agents in agriculture.

Documentation of Other Natural Occurrences in Biological Matrices

Beyond the microbial realm, this compound has been identified as a semiochemical in the insect world. pherobase.com Semiochemicals are signaling molecules that mediate interactions between organisms. Specifically, this compound has been identified as a pheromone for several species of termites, including Hodotermopsis sjoestedti, Zootermopsis angusticollis, and Zootermopsis nevadensis. pherobase.com In this context, it plays a crucial role in the chemical communication system of these insects, likely involved in processes such as trail-following or mate recognition.

Investigating its Biological Functionality Beyond Direct Activity

The biological significance of this compound extends beyond its direct antagonistic or pheromonal activities. As a volatile organic compound, it has the potential to act as an infochemical, influencing the behavior and physiology of a wide range of organisms in its environment.

The study of such indirect biological functionalities is a burgeoning field. For instance, VOCs released by soil microbes can influence plant growth and development, as well as trigger systemic resistance against pathogens and herbivores in plants. While the specific effects of this compound in these broader ecological contexts are yet to be extensively researched, its chemical nature suggests it could participate in these complex signaling networks. The investigation into these subtle yet significant roles will undoubtedly provide a more complete understanding of the ecological importance of this multifaceted compound.

Chemical Synthesis and Derivatization Strategies for 2,6,10 Trimethylundeca 5,9 Dienal

Established Synthetic Pathways and Methodologies

The chemical synthesis of 2,6,10-trimethylundeca-5,9-dienal is rooted in classic organic reactions, allowing for the construction of its complex carbon skeleton. Various strategies have been developed to access this aldehyde, with a significant focus on controlling its isomeric form.

Total Synthesis Routes (e.g., Darzens Condensation and Subsequent Transformations)

A primary and well-established method for the total synthesis of this compound involves the Darzens glycidic ester condensation. This reaction provides an effective route for carbon-carbon bond formation and the introduction of the aldehyde functional group.

The synthesis typically commences with a C13 ketone precursor, geranylacetone (B162166) ((5E)-6,10-Dimethylundeca-5,9-dien-2-one). wikipedia.orgnih.gov This ketone is reacted with an α-halo ester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide or potassium hydroxide. The reaction proceeds through a glycidic ester intermediate. Subsequent saponification of the ester followed by acidification and decarboxylation yields the target aldehyde, this compound. This transformation effectively adds a formyl-methyl group (-CH(CH₃)CHO) to the parent ketone structure.

The precursor, geranylacetone, is itself synthesized industrially via several routes. The most common method is the Carroll reaction, which uses linalool (B1675412) and ethyl acetoacetate (B1235776) as starting materials. chemicalbook.com This reaction is typically catalyzed by aluminum compounds like aluminum isopropoxide. chemicalbook.com

Table 1: Example Synthetic Route via Darzens Condensation

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Geranylacetone, Ethyl Chloroacetate | Sodium Ethoxide, Methanol, Nitrogen Atmosphere | Glycidic Ester Intermediate | - |

Stereoselective Synthesis of Isomeric Forms (e.g., (5E)-2,6,10-Trimethylundeca-5,9-dienal)

The stereochemistry of this compound is critical, as different isomers can possess distinct properties. The primary focus is often on the (5E) isomer, which is dictated by the stereochemistry of the precursor. scent.vn

The stereoselectivity of the synthesis is largely controlled during the preparation of the geranylacetone precursor. wikipedia.org Industrial synthesis of geranylacetone can result in a mixture of (E) and (Z) isomers (nerylacetone). chemicalbook.com To obtain the desired (5E)-2,6,10-trimethylundeca-5,9-dienal, it is essential to use the (E)-isomer of geranylacetone, also known as trans-geranylacetone. nih.gov The Carroll reaction of linalool with ethyl acetoacetate can be optimized to favor the formation of the (E)-isomer, for instance, yielding a product with a geranylacetone to nerylacetone (B1225463) ratio of approximately 6:4. chemicalbook.com Subsequent purification of the (E)-isomer ensures that the Darzens condensation proceeds to form the target aldehyde with the desired (5E) configuration at the C5-C6 double bond.

Development of Optimized Manufacturing Processes for Research Applications

For research applications, the availability of high-purity this compound is crucial. Optimization of its manufacturing process primarily focuses on the efficient and cost-effective synthesis of its key precursor, geranylacetone.

Historically, various manufacturing routes for geranylacetone have been explored:

Myrcene (B1677589) and Methyl Acetoacetate: This route requires a precious metal catalyst, making it economically challenging for large-scale production. chemicalbook.com

Myrcene and Hydrogen Chloride: This pathway avoids expensive catalysts but involves the reaction of myrcene with ethyl acetoacetate after an addition reaction with HCl. A significant drawback is the generation of large volumes of wastewater. chemicalbook.com

Carroll Reaction: This is the most widely adopted industrial method, reacting linalool with ethyl acetoacetate. chemicalbook.com It offers a more direct and efficient pathway. Research into optimizing this process has focused on catalyst selection and reaction conditions to maximize yield and stereoselectivity. For example, using sodium dihydrogen phosphate (B84403) as a catalyst at 170°C can achieve yields of up to 97.5% of the mixed isomers. chemicalbook.com

For research purposes, where quality and isomeric purity are paramount, the optimized process involves the synthesis of geranylacetone via the Carroll reaction, followed by careful purification to isolate the (E)-isomer, which is then converted to (5E)-2,6,10-trimethylundeca-5,9-dienal via the Darzens condensation. chemicalbook.comuni.lu

Precursor Chemistry and Biogenetic Considerations

The structure of this compound is intrinsically linked to the isoprenoid pathway, the source of a vast array of natural products. Its carbon skeleton points to a biosynthetic origin from fundamental terpene precursors.

Relationship to Isoprenoid and Sesquiterpenoid Precursors

This compound is classified as an irregular sesquiterpenoid aldehyde. Regular sesquiterpenoids contain 15 carbon atoms, derived from three isoprene (B109036) units. This C14 aldehyde is thought to be derived from a C15 sesquiterpenoid precursor, such as farnesal (B56415) or a related farnesene (B8742651) derivative, through the loss of a carbon atom.

The direct synthetic precursor, geranylacetone, is a C13 ketone that serves as a key intermediate in the biosynthesis and chemical synthesis of various terpenes. wikipedia.org Geranylacetone itself is formed from the C10 monoterpene alcohol linalool. chemicalbook.com It is also a known degradation product of carotenoids, which are C40 tetraterpenoids. wikipedia.org This places this compound firmly within the broader family of isoprenoid-derived compounds, connecting it to both monoterpene (C10) and sesquiterpenoid (C15) building blocks. Geranylacetone is also a precursor in the synthesis of the C15 alcohol farnesol (B120207), further highlighting its central role in terpene chemistry. wikipedia.orgchemicalbook.com

Table 2: Key Precursors and Related Isoprenoids

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Classification | Relationship to Target Compound |

|---|---|---|---|---|

| Linalool | C₁₀H₁₈O | 154.25 | Monoterpenoid Alcohol | Precursor to Geranylacetone chemicalbook.com |

| Geranylacetone | C₁₃H₂₂O | 194.31 | Apocarotenoid/Terpene Ketone | Direct Synthetic Precursor wikipedia.orgnih.gov |

Enzymatic Conversions and Biosynthetic Analogues in Research

While a specific enzyme that directly synthesizes this compound has not been extensively documented, its biogenetic relationship to isoprenoids suggests plausible enzymatic pathways. The biosynthesis of its precursor, geranylacetone, is known to occur in nature through the oxidative cleavage of carotenoids by enzymes known as carotenoid oxygenases. wikipedia.org

In the context of research into biosynthetic analogues, several classes of enzymes could theoretically be employed to construct this C14 aldehyde. Chemo-enzymatic cascades are a powerful tool for creating complex molecules under mild conditions. researchgate.net Research in this area often utilizes:

Lyases or Carboligases: For the formation of carbon-carbon bonds.

Monooxygenases or Dioxygenases: For the introduction of oxygen atoms or cleavage of double bonds. researchgate.net

Alcohol Dehydrogenases and Oxidoreductases: For the interconversion of alcohols and aldehydes. researchgate.netresearchgate.net

A hypothetical biosynthetic research strategy could involve the enzymatic elongation of a shorter terpene precursor, followed by specific oxidation steps. For example, a C10 geranyl pyrophosphate (GPP) unit could be enzymatically coupled with a C4 fragment, followed by modifications and a final oxidation of a primary alcohol to yield the aldehyde. Such biocatalytic approaches are actively being explored for the synthesis of various high-value flavor and fragrance compounds. researchgate.netresearchgate.net

Synthesis of Chemical Derivatives and Analogues for Structure-Activity Studies

Preparation of Related Dienol and Other Functionalized Analogues

The aldehyde functionality and the two carbon-carbon double bonds in this compound are the primary sites for chemical modification. The preparation of dienol analogues, for instance, involves the reduction of the aldehyde group, while other functionalizations can target the olefinic bonds or the α-carbon to the carbonyl group.

Reduction to Dienol Analogues:

The most direct route to the corresponding dienol, 2,6,10-trimethylundeca-5,9-dien-1-ol, is through the reduction of the aldehyde. This transformation can be achieved using a variety of reducing agents. For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent due to its selectivity for aldehydes and ketones and its operational simplicity. The reaction is typically carried out in a protic solvent such as ethanol.

A general representation of this reduction is as follows:

C₁₄H₂₄O + [H] → C₁₄H₂₆O

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to yield the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less selective and requires anhydrous conditions due to its high reactivity.

| Derivative | Starting Material | Key Reagents | Reaction Type |

| 2,6,10-Trimethylundeca-5,9-dien-1-ol | This compound | Sodium Borohydride (NaBH₄), Ethanol | Reduction |

Synthesis of Dienoic Acid Analogues:

Oxidation of the aldehyde group provides another important class of derivatives, the corresponding carboxylic acids. The Jones oxidation, utilizing chromium trioxide in aqueous sulfuric acid and acetone, is a classic and effective method for converting primary alcohols to carboxylic acids. Therefore, a two-step sequence involving the initial reduction of the dienal to the dienol, followed by Jones oxidation, can yield 2,6,10-trimethylundeca-5,9-dienoic acid.

Functionalization via the α-Carbon:

The α-carbon to the aldehyde group can also be a site for derivatization. Reactions such as the Darzens glycidic ester condensation offer a pathway to introduce new functional groups and extend the carbon chain. This reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

Mechanistic Understanding of Derivatization Reactions

A thorough understanding of the reaction mechanisms is paramount for controlling the outcome of the derivatization and for the rational design of new synthetic routes.

Mechanism of Aldehyde Reduction:

As mentioned, the reduction of the aldehyde proceeds via nucleophilic addition of a hydride. The simplified mechanism using NaBH₄ can be depicted in two main steps:

Nucleophilic Attack: The hydride ion, formally from NaBH₄, attacks the partially positive carbonyl carbon of this compound. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.

Protonation: In a subsequent workup step, typically with a protic solvent or a mild acid, the alkoxide intermediate is protonated to yield the final alcohol product, 2,6,10-trimethylundeca-5,9-dien-1-ol.

Mechanism of the Darzens Glycidic Ester Condensation:

The Darzens reaction provides a powerful tool for C-C bond formation and the creation of an epoxide ring in a single process. The mechanism involves several key steps:

Enolate Formation: A strong base, such as sodium ethoxide or sodium amide, deprotonates the α-carbon of the haloester, creating a resonance-stabilized enolate.

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of this compound. This step is analogous to an aldol (B89426) addition and forms a halohydrin intermediate.

Intramolecular Sₙ2 Reaction: The newly formed alkoxide then displaces the adjacent halide via an intramolecular Sₙ2 reaction, leading to the formation of the α,β-epoxy ester.

This glycidic ester can be further manipulated. For instance, hydrolysis of the ester followed by decarboxylation can lead to the formation of a ketone or, with rearrangement, a new aldehyde, thus expanding the range of accessible analogues.

The strategic application of these and other synthetic methodologies allows for the systematic modification of the this compound structure. The resulting library of dienols, dienoic acids, and other functionalized analogues provides the necessary chemical diversity to conduct comprehensive structure-activity relationship studies, ultimately leading to a deeper understanding of the molecular determinants of the compound's properties.

Advanced Analytical Methodologies for the Study of 2,6,10 Trimethylundeca 5,9 Dienal

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2,6,10-trimethylundeca-5,9-dienal from other components in a mixture, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum to a reference library, such as the NIST WebBook. nist.gov For instance, the NIST WebBook provides gas chromatography data for 2,6,10-trimethyl-9-undecenal, a related isomer, showing its retention indices on different columns, which can be valuable for comparative analysis. nist.gov

Quantification is typically performed by creating a calibration curve from standards of known concentrations and relating the peak area of the analyte in the sample to this curve. The choice of the stationary phase is crucial for achieving good separation. Common phases for sesquiterpene analysis include Carbowax 20M and various methyl silicone phases like DB-5 and HP-5. researchgate.net

Table 1: GC Columns Used for the Analysis of Related Terpenoids

| Column Type | Active Phase | Application |

|---|---|---|

| Capillary | TR-5 MS | Analysis of essential oil components |

| Capillary | HP-5 | Analysis of volatile compounds in brandy |

Data sourced from the NIST WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is another essential technique, particularly for the analysis of less volatile or thermally sensitive compounds. For aldehydes like this compound, HPLC is often used for purity assessment and can be adapted for preparative separation to isolate the pure compound. sielc.com

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be employed. sielc.com Detection is typically achieved using a UV detector, as the aldehyde functional group provides some UV absorbance. sigmaaldrich.com

To enhance the detection of aldehydes and ketones by HPLC, they are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms stable hydrazone derivatives that are highly chromophoric and can be detected with high sensitivity at around 360 nm. sigmaaldrich.com This derivatization strategy is widely used in environmental analysis for the determination of carbonyl compounds in various matrices.

Table 2: Example HPLC Method for Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis Express C18, 10 cm x 4.6 mm, 2.7 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 2 mL/min |

| Detection | UV at 360 nm (for DNPH derivatives) |

| Column Temperature | 30 °C |

This table represents a general method for aldehyde analysis and may require optimization for this compound. sigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound, confirming its identity and elucidating its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aldehyde proton would appear at a characteristic downfield chemical shift.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the aldehyde group would also have a distinct chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₄H₂₄O, corresponding to a molecular weight of 208.34 g/mol . scent.vn

In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular weight. The molecule also undergoes fragmentation in a predictable manner, and the resulting fragment ions provide structural clues. For example, the fragmentation pattern can help to locate the positions of the methyl groups and the double bonds. Predicted mass spectrometry data, including collision cross-section values for different adducts, can be found in databases like PubChemLite. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 209.18999 |

| [M+Na]⁺ | 231.17193 |

| [M-H]⁻ | 207.17543 |

Data sourced from PubChemLite. uni.lu

Advanced Sample Preparation and Enrichment Strategies (e.g., Solid-Phase Microextraction (SPME))

For the analysis of this compound in complex matrices, such as essential oils or environmental samples, a sample preparation step is often necessary to isolate and concentrate the analyte. researchgate.net Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique that is well-suited for this purpose. nih.govmdpi.com

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the analytes partition onto the fiber coating. researchgate.net After an equilibration time, the fiber is withdrawn and inserted directly into the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

The choice of fiber coating is critical for the selective extraction of the target analyte. For a semi-volatile compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber (e.g., PDMS/DVB - Divinylbenzene) would be suitable. nih.gov SPME is particularly advantageous as it combines extraction, concentration, and sample introduction into a single step, reducing analysis time and minimizing sample handling. researchgate.netnih.gov This technique has been successfully applied to the analysis of a wide range of volatile and semi-volatile organic compounds in various food and environmental samples. researchgate.netnih.gov

Mechanistic and Theoretical Investigations of 2,6,10 Trimethylundeca 5,9 Dienal

Studies on Chemical Reactivity and Reaction Mechanisms

The reactivity of 2,6,10-trimethylundeca-5,9-dienal is largely dictated by the presence of the aldehyde functional group and two carbon-carbon double bonds. These features allow for a variety of chemical transformations, including intramolecular cyclizations and rearrangements.

Elucidation of Intramolecular Cyclization and Rearrangement Pathways

The acyclic structure of this compound makes it a candidate for intramolecular cyclization reactions, similar to other acyclic terpenoids. These reactions are often initiated by acid catalysis or photochemical activation.

Acid-Catalyzed Cyclization: In the presence of an acid, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the aldehyde carbon. Alternatively, protonation of one of the double bonds can generate a carbocation, which can then be attacked by another double bond within the same molecule. This process, akin to the cyclization of farnesal (B56415) and other terpenes, can lead to the formation of various cyclic structures, including six-membered rings. The regioselectivity of the cyclization is influenced by the stability of the resulting carbocation intermediates, following Markovnikov's rule. The reaction can be terminated by deprotonation or capture of a nucleophile.

Photochemical Rearrangements: Unsaturated aldehydes can undergo various photochemical reactions upon absorption of light. beilstein-journals.orgnih.gov For β,γ-unsaturated aldehydes, common photoreactions include [2+2] cycloadditions and rearrangements. acs.org In the case of this compound, with its δ,ε and ι,κ unsaturation relative to the aldehyde, photoexcitation could lead to intramolecular hydrogen abstraction (Norrish Type II reaction) if a sterically accessible γ-hydrogen is present, or other complex rearrangements. beilstein-journals.org The specific products would depend on the excitation wavelength and the solvent environment.

Influence of Double Bond Stereochemistry (E/Z Isomerism) on Reactivity

The E/Z configuration influences the propensity for cyclization and the stereochemical outcome of the products. For concerted pericyclic reactions, such as the Diels-Alder reaction (which could occur if the diene system were conjugated), the stereochemistry of the starting material directly dictates the stereochemistry of the product according to the principles of orbital symmetry. nerdfighteria.infonumberanalytics.comlibretexts.orgyoutube.comebsco.com While this compound is not a conjugated diene, the E/Z isomerism still impacts non-concerted cyclizations by influencing the pre-cyclization conformation of the molecule, which in turn affects the feasibility of bond formation between specific atoms. For instance, a (Z)-configuration at the C5 double bond might favor the formation of certain ring systems over the corresponding (E)-isomer due to closer proximity of the reacting termini. The relative stability of the E and Z isomers can also affect reaction kinetics, with the more stable isomer often being the more abundant starting material. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide valuable insights into the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of organic molecules. researchgate.netnih.govyoutube.comnih.govrsc.orgresearchgate.netresearchgate.net For this compound, DFT calculations can be employed to:

Determine Molecular Geometries: Optimize the three-dimensional structures of the different E/Z isomers and their various conformers to identify the most stable arrangements.

Calculate Thermodynamic Properties: Predict the relative energies of isomers and transition states for various reaction pathways, such as cyclization or rearrangement, to assess their feasibility.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential to understand the molecule's reactivity. nih.gov For example, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

| Computational Parameter | Application to this compound |

| Optimized Molecular Geometry | Prediction of the most stable 3D structures of (E,E), (E,Z), (Z,E), and (Z,Z) isomers. |

| Relative Energy Calculations | Determination of the thermodynamic stability of different isomers and the energy barriers for their interconversion. |

| HOMO-LUMO Energy Gap | Assessment of the chemical reactivity and the energy required for electronic excitation. |

| Molecular Electrostatic Potential | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Molecular Dynamics Simulations for Understanding Biological Interactions

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in complex environments, such as in the presence of a biological membrane. nih.govnih.govwabash.eduyoutube.comrug.nl By simulating the interactions between the aldehyde and lipid molecules over time, MD can provide insights into:

Membrane Permeation: How the molecule crosses a lipid bilayer, which is relevant for its potential biological activity.

Membrane Perturbation: The effect of the molecule on the structure and dynamics of the membrane, such as changes in fluidity and thickness.

Binding to Membrane-Bound Proteins: How the molecule might interact with receptors or enzymes located within a cell membrane.

Enzyme-Mediated Transformations and Biocatalytic Research

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical methods for transforming organic molecules. Research into the biocatalytic transformations of this compound and related compounds is an active area.

One notable example is the use of Old Yellow Enzyme (OYE) and its homologues. These enzymes are known to catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes and ketones. In the context of fragrance synthesis, OYEs have been employed for the reduction of related unsaturated aldehydes. This suggests that OYEs could potentially be used for the selective reduction of one of the double bonds in this compound, leading to the formation of valuable fragrance ingredients.

Furthermore, terpene cyclases are a class of enzymes that catalyze the complex cyclization of acyclic isoprenoids like farnesyl pyrophosphate. acs.orgnih.govnih.govscispace.comneliti.comnih.gov While this compound is not a pyrophosphate ester, the study of terpene cyclases provides a blueprint for how enzymes can control intricate cyclization cascades to produce specific cyclic products with high stereoselectivity. It is conceivable that engineered or newly discovered enzymes could perform similar cyclizations on this aldehyde.

| Enzyme Class | Potential Transformation of this compound |

| Old Yellow Enzyme (OYE) Family | Selective reduction of one or both of the carbon-carbon double bonds. |

| Terpene Cyclases | Intramolecular cyclization to form various monocyclic or bicyclic products. |

| Alcohol Dehydrogenases | Reduction of the aldehyde group to the corresponding alcohol. |

Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the substrate specificity and catalytic mechanisms of enzymes acting on structurally similar acyclic terpenoid aldehydes, such as farnesal and citral, provide significant insights. The key enzyme classes relevant to the biotransformation of these compounds are alcohol dehydrogenases (ADHs) and ene-reductases (EREDs).

Alcohol Dehydrogenases (ADHs):

Alcohol dehydrogenases are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of terpenoid aldehydes, they are primarily involved in the reduction of the aldehyde moiety to the corresponding alcohol or the oxidation of the corresponding alcohol precursor.

Substrate Specificity: The substrate specificity of ADHs can be quite varied. For instance, a NADP+-dependent farnesol (B120207) dehydrogenase from the mosquito Aedes aegypti (AaSDR-1) efficiently oxidizes C10 to C15 isoprenoid and aliphatic alcohols, with the highest affinity for the conversion of farnesol to farnesal. pnas.org This suggests that an ADH with similar characteristics would likely accept this compound as a substrate, converting it to the corresponding alcohol, 2,6,10-trimethylundeca-5,9-dien-1-ol. Studies on ADHs from Manduca sexta have also shown specificity for the 2E isomer of farnesol, indicating that the stereochemistry of the substrate is a critical factor for enzyme activity. doaj.org Given the structural similarity, it is plausible that ADHs acting on this compound would also exhibit stereoselectivity. In some cases, the oxidation of farnesol is catalyzed by a specific alcohol oxidase rather than a dehydrogenase. nih.gov

Catalytic Mechanism: The catalytic mechanism of most ADHs involves the transfer of a hydride ion from the cofactor (typically NADH or NADPH) to the carbonyl carbon of the aldehyde. A proton is concurrently transferred from a catalytic acid residue in the enzyme's active site to the carbonyl oxygen. The reverse reaction, the oxidation of an alcohol, involves the abstraction of a proton from the alcohol's hydroxyl group by a catalytic base, followed by hydride transfer from the alkoxide intermediate to the oxidized cofactor (NAD+ or NADP+).

Ene-Reductases (EREDs):

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated aldehydes and ketones. nih.gov

Substrate Specificity: The α,β-unsaturated aldehyde moiety in this compound makes it a potential substrate for EREDs. Research on the biocatalytic reduction of citral, which also possesses an α,β-unsaturated aldehyde structure, has demonstrated the effectiveness of EREDs in selectively reducing the C=C bond to yield citronellal. nih.govrsc.org The presence of additional double bonds in the structure of this compound might influence its binding and reactivity within the enzyme's active site. Geranylgeranyl reductases (GGRs) have been shown to reduce multiple double bonds in terpene chains, suggesting that enzymes capable of reducing the isolated double bonds in this compound may exist. researchgate.net

Catalytic Mechanism: The catalytic cycle of OYE family EREDs involves the reduction of the FMN cofactor by NAD(P)H. The reduced flavin then transfers a hydride to the β-carbon of the α,β-unsaturated substrate. A conserved tyrosine residue in the active site protonates the α-carbon, completing the reduction. The stereochemical outcome of the reaction is determined by the specific binding orientation of the substrate in the active site of the enzyme.

The table below summarizes the potential enzymatic transformations of this compound based on the activities of relevant enzymes on analogous substrates.

| Enzyme Class | Substrate Moiety | Potential Product(s) | Cofactor |

| Alcohol Dehydrogenase (ADH) | Aldehyde | 2,6,10-Trimethylundeca-5,9-dien-1-ol | NAD(P)H |

| Ene-Reductase (ERED) | α,β-Unsaturated Aldehyde | 2,6,10-Trimethylundec-9-en-5-al | NAD(P)H |

Chemoenzymatic Strategies for the Preparation of Stereoisomers and Analogues

The synthesis of specific stereoisomers and analogues of this compound can be effectively achieved through chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis.

Preparation of Stereoisomers:

The stereoselective synthesis of specific isomers of this compound can be approached by employing stereoselective enzymes.

Whole-Cell Biocatalysis: A common strategy involves the use of engineered whole-cell biocatalysts, often E. coli or baker's yeast, that overexpress a desired enzyme, such as an ERED or an ADH. This approach has been successfully used for the synthesis of (R)-citronellal from citral. nih.gov By co-expressing an engineered ene-reductase and a glucose dehydrogenase for cofactor regeneration, high conversion rates and enantiomeric excess have been achieved. nih.gov A similar strategy could be developed for this compound, where a specific ERED could be used to reduce one of the double bonds stereoselectively. To prevent the undesired reduction of the aldehyde group, competing endogenous ADHs in the host organism can be deleted. nih.gov

Enzyme-Based Stereocontrol: Different enzymes can produce different stereoisomers from the same substrate. Screening a library of EREDs or ADHs could identify biocatalysts that produce the desired (R)- or (S)-enantiomer of a reduction product. For example, in the bioreduction of γ-oxo esters, both enantiomeric products could be obtained by selecting the appropriate enzyme. nih.gov

Preparation of Analogues:

Chemoenzymatic approaches are also valuable for the synthesis of analogues of this compound, where parts of the molecule are modified.

Enzymatic Transformations of Synthetic Precursors: Chemical synthesis can be used to create precursors that are then subjected to enzymatic modification. For instance, analogues of farnesol have been synthesized by replacing isoprene (B109036) units with triazoles through 'click chemistry'. nih.gov These synthetic analogues could then be tested as substrates for ADHs to produce the corresponding aldehydes.

Cascade Reactions: Multi-enzyme cascade reactions can be designed to produce complex analogues in a one-pot synthesis. A two-enzyme cascade involving an ERED and an ADH could, for example, first selectively reduce a double bond in a precursor and then reduce the aldehyde to an alcohol, or vice-versa, to generate a range of saturated and unsaturated alcohol analogues.

The following table outlines potential chemoenzymatic strategies for the synthesis of stereoisomers and analogues of this compound.

| Strategy | Target | Approach | Key Enzymes/Reactions |

| Stereoselective Reduction | Stereoisomers | Whole-cell biocatalysis with engineered ERED and cofactor regeneration. | Ene-Reductase (ERED), Glucose Dehydrogenase (GDH) |

| Analogue Synthesis | Modified Analogues | Chemical synthesis of a precursor followed by enzymatic oxidation. | 'Click Chemistry', Alcohol Dehydrogenase (ADH) |

Future Directions and Emerging Research Avenues for 2,6,10 Trimethylundeca 5,9 Dienal

Design and Synthesis of Novel Research Probes and Bioactive Tools

The development of novel research probes and bioactive tools derived from 2,6,10-trimethylundeca-5,9-dienal is a promising frontier. By synthesizing analogs of this natural compound, researchers can create molecular instruments to investigate its biological targets and mechanisms of action with high precision.

Future research in this area will likely focus on the synthesis of structurally modified versions of this compound. These modifications could include the incorporation of reporter groups, such as fluorescent tags or biotin, to enable the visualization and tracking of the molecule's interactions within biological systems. The synthesis of labeled analogs, for instance with stable isotopes like deuterium (B1214612) or carbon-13, would be invaluable for metabolic fate and receptor binding studies.

Moreover, the creation of a library of analogs with systematic variations in chain length, methyl group positions, and the aldehyde functionality will be crucial for structure-activity relationship (SAR) studies. These studies will help to identify the key structural features of the molecule that are essential for its biological activity. Such knowledge is fundamental for the rational design of more potent and selective bioactive tools. The exploration of chemoenzymatic strategies, which combine chemical synthesis with biocatalytic transformations, could offer efficient and stereoselective routes to these novel compounds. nih.gov

Potential Applications in Chemical Ecology for Sustainable Pest Management

The identification of this compound as a key semiochemical in certain insect species opens up exciting possibilities for the development of environmentally benign pest management strategies. This compound has been identified as the female sex pheromone of the termite Hodotermopsis sjoestedti and was previously found in another termite species, Zootermopsis nevadensis. researchgate.net This pheromonal activity is the cornerstone of its potential application in sustainable agriculture and urban pest control.

Future research will likely focus on harnessing this pheromone for:

Mating Disruption: Releasing synthetic this compound into the environment could confuse male termites, disrupting their ability to locate females and thereby reducing mating success and population growth.

Lure-and-Kill Systems: The pheromone can be used as a powerful attractant in bait stations. youtube.comyoutube.comyoutube.com Termites, lured by the scent, would be drawn to a localized source containing a slow-acting insecticide, which they would then carry back to the colony, leading to its eventual collapse.

Monitoring and Detection: Traps baited with the pheromone could be used to monitor the presence and population density of pestiferous termite species, allowing for early detection and more targeted control measures.

The development of effective and long-lasting dispensers for the controlled release of the pheromone will be a critical aspect of this research. Furthermore, field trials are necessary to optimize the application strategies for different environmental conditions and target species.

| Application | Mechanism | Potential Benefit |

| Mating Disruption | Confusion of male insects, preventing them from locating females. | Reduction in pest population over time without widespread use of conventional insecticides. |

| Lure-and-Kill | Attraction of pests to a bait containing a toxicant. | Targeted elimination of pests, minimizing impact on non-target organisms. |

| Monitoring | Use in traps to detect the presence and abundance of pests. | Early warning of infestations, allowing for timely intervention. |

Further Unraveling of Complex Biosynthetic Pathways and Metabolic Networks

While the chemical structure of this compound is known, the intricate biochemical pathways that lead to its synthesis in nature are not yet fully elucidated. This compound is an irregular terpenoid, and understanding its formation at the genetic and enzymatic level is a key area for future investigation.

Research in this domain will involve a combination of genomics, transcriptomics, and enzymology to identify the genes and enzymes responsible for the biosynthesis of this unique C14 sesquiterpenoid aldehyde. The biosynthetic pathway likely involves a series of enzymatic reactions, starting from common isoprenoid precursors like farnesyl pyrophosphate (FPP). The identification and characterization of the specific terpene synthases, cytochrome P450 monooxygenases, and dehydrogenases involved in this process are of paramount importance.

The application of metabolic engineering techniques in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae will be instrumental in reconstructing and studying the biosynthetic pathway. nih.govnih.gov By expressing the candidate genes in these model organisms, researchers can verify their function and potentially optimize the production of this compound or its precursors. A deeper understanding of the metabolic network will not only provide fundamental biological insights but also pave the way for the biotechnological production of this valuable semiochemical.

Exploration of Bio-Inspired Synthesis and Green Chemistry Methodologies

The chemical synthesis of this compound can be complex and may involve multiple steps and the use of harsh reagents. Bio-inspired synthesis and green chemistry offer attractive alternatives that aim to mimic nature's efficiency and environmental compatibility.

Future research will likely explore the use of biocatalysis for the synthesis of this compound. This could involve using isolated enzymes or whole-cell systems to perform key chemical transformations with high selectivity and under mild reaction conditions. mdpi.comnih.gov For example, engineered terpene synthases could be employed to construct the carbon skeleton, followed by enzymatic oxidation to introduce the aldehyde functionality. rsc.orgresearchgate.net This approach can significantly reduce the environmental footprint of the synthesis process.

Q & A

What are the recommended chromatographic methods for analyzing 2,6,10-Trimethylundeca-5,9-dienal in complex mixtures?

Basic

Reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for separation and impurity profiling . For faster analysis, UPLC with 3 µm particle columns can reduce run times. Gas chromatography (GC) on DB-Petro or HP-5 columns (30–50 m, 0.25 µm film thickness) with temperature ramps (50–270°C) provides reliable retention indices and isomer differentiation . GC/MS with electron ionization (EI) further aids identification using spectral libraries .

How can enantioselective synthesis of this compound analogs be optimized for studying squalene synthase inhibition?

Advanced

Enantiopure aziridine analogs, mimicking the compound's 2,6,10-trimethylundeca-2,5,9-trienyl side chain, can be synthesized via N-alkylation or N-acylation-reduction sequences. Key steps include protecting 2,3-aziridinofarnesol as tert-butyltrimethylsilyl ethers and SN2 displacement with pyrophosphate anions. Stereochemical alignment with the natural substrate, presqualene diphosphate (PSPP), is critical: the (2R,3S)-diphosphate enantiomer showed the highest inhibition (IC₅₀ = 1.17 µM) in yeast squalene synthase assays .

What spectroscopic techniques are most effective for structural elucidation of this compound and its isomers?

Basic

GC/MS with EI fragmentation distinguishes isomers via retention indices and diagnostic ions (e.g., m/z 208 for molecular ion). For (E)- and (Z)-isomers, differences in fragmentation patterns and retention times on polar columns (e.g., DB-Petro) resolve stereochemistry . NMR (¹H and ¹³C) can confirm double-bond geometry and branching, though low natural abundance may require enrichment via preparative HPLC .

What experimental approaches are used to investigate the role of this compound as a sex pheromone in termite behavior?

Advanced

Field assays involve synthetic pheromone deployment in traps or dispensers to monitor attraction in Hodotermopsis sjoestedti. Electrophysiological recordings (GC-EAD) validate receptor specificity, while isotopic labeling tracks biosynthesis pathways. Comparative studies with analogs (e.g., syn-4,6-dimethylundecanal) reveal sex-specific responses, with females preferentially responding to the (5E)-isomer .

How can reverse-phase HPLC be scaled for preparative isolation of this compound from natural extracts?

Basic

Scale-up requires larger column dimensions (e.g., 250 mm × 21.2 mm ID) with the same stationary phase (Newcrom R1). Gradient elution (e.g., 60–90% acetonitrile in water) at elevated flow rates (10–20 mL/min) maximizes throughput. Post-run lyophilization or rotary evaporation isolates the compound, with purity verified via analytical HPLC .

What are the challenges in quantifying trace levels of this compound in environmental samples, and how can they be addressed?

Advanced

Matrix interference and low volatility complicate detection. Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) pre-concentrates the analyte. Derivatization (e.g., oximation) enhances GC/MS sensitivity. Stable isotope-labeled internal standards (e.g., d₃-methyl analogs) correct for recovery losses. Limit of detection (LOD) can reach sub-ppb levels with selected ion monitoring (SIM) .

What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Basic

High hydrophobicity (LogP = 4.96) necessitates high organic mobile phases (e.g., acetonitrile ≥70%) in HPLC . Volatility (bp ~305°C) permits GC analysis, while conjugated dienes absorb UV light (~210 nm) for HPLC detection. Isomerism (E/Z) affects retention: (E)-isomers elute later on non-polar GC columns due to increased planarity .

How do structural modifications at the C-2 and C-6 positions of this compound affect its bioactivity as a semiochemical?

Advanced

Aziridine substitutions at C-2 (e.g., N-bishomogeranyl) mimic PSPP's cyclopropane ring, enhancing squalene synthase inhibition by stabilizing enzyme interactions . In pheromone analogs, replacing methyl groups with hydroxyls (e.g., dihydroapofarnesol) reduces volatility but increases solubility, altering signal range in termite communication . SAR studies show bioactivity depends on alkyl chain length and stereochemical fidelity to natural ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.